molecular formula C15H14O2 B6377617 4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1111120-97-8

4'-Ethyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6377617
CAS No.: 1111120-97-8
M. Wt: 226.27 g/mol
InChI Key: HJVRBIFZCSMSQJ-UHFFFAOYSA-N
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Description

4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl group, a hydroxyl group, and an aldehyde group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of Functional Groups: The ethyl group can be introduced via Friedel-Crafts alkylation, while the hydroxyl group can be added through electrophilic aromatic substitution. The aldehyde group can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde: Lacks the ethyl group.

    4’-Ethyl-[1,1’-biphenyl]-3-carbaldehyde: Lacks the hydroxyl group.

    4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-4-carboxylate: Contains a carboxylate group instead of an aldehyde group.

Uniqueness

4’-Ethyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an ethyl group and a hydroxyl group on the biphenyl structure, along with an aldehyde group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(4-ethylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-2-11-3-5-12(6-4-11)13-7-8-15(17)14(9-13)10-16/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVRBIFZCSMSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685061
Record name 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-97-8
Record name 4'-Ethyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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